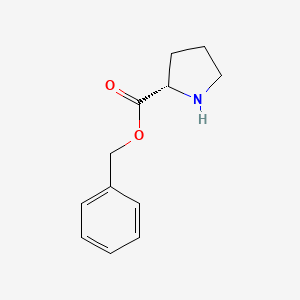

Benzyl L-prolinate

Description

Academic Significance as a Chiral Building Block

The defining feature of Benzyl (B1604629) L-prolinate is the stereogenic center at the α-carbon of the pyrrolidine (B122466) ring, which exists in the (S)-configuration. This inherent chirality makes it an invaluable starting material for asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product. Its rigid five-membered ring structure enhances its effectiveness by creating a well-defined steric environment, which can influence the stereochemical outcome of reactions. researchgate.net

In practice, Benzyl L-prolinate often serves as a chiral auxiliary. evitachem.comchemimpex.com In this role, the compound is temporarily incorporated into a reactant molecule to direct the formation of a new stereocenter with high selectivity. The bulky benzyl group can play a crucial part in this process by sterically shielding one face of a reactive intermediate, thereby favoring attack from the less hindered direction. evitachem.com This mechanism is fundamental to achieving high enantiomeric excess in the synthesis of pharmaceuticals and other bioactive compounds where stereochemistry dictates biological activity. evitachem.comchemimpex.com After the desired chiral transformation is complete, the auxiliary can be cleaved from the product.

Strategic Importance in Organic Synthesis Methodologies

This compound's strategic value stems from its versatile application across several key synthetic methodologies. The benzyl ester serves as a robust protecting group for the carboxylic acid functionality of proline. This protection is crucial as it prevents the carboxyl group from participating in unwanted side reactions while allowing chemists to perform transformations on the secondary amine or other parts of a molecule. The benzyl group can be selectively removed under mild hydrogenolysis conditions, a process that typically does not affect other common functional groups, thus simplifying complex synthetic sequences. vulcanchem.com

One of its most prominent applications is in peptide synthesis. chemimpex.comchemimpex.com It serves as a key building block for introducing proline residues into peptide chains. Proline's unique cyclic structure induces specific turns and kinks in peptide backbones, which is critical for achieving the desired three-dimensional structure and, consequently, the biological function of peptides. This compound is particularly useful in the synthesis of cyclic peptides, which often exhibit enhanced stability, binding affinity, and bioactivity compared to their linear counterparts. chemimpex.com

Furthermore, the compound is a precursor in the synthesis of more complex L-proline analogues and other bioactive molecules. evitachem.comrsc.org The secondary amine can act as a nucleophile, enabling it to participate in substitution and cyclization reactions to form novel heterocyclic systems valuable in medicinal chemistry. evitachem.com For example, it is a starting material for preparing enantiomerically pure δ-benzylproline derivatives through intramolecular cyclization strategies. rsc.org

Historical Context of L-Proline Derivatives in Asymmetric Transformations

The significance of this compound is best understood within the historical evolution of asymmetric organocatalysis, a field where L-proline and its derivatives play a starring role. While the concept of using small organic molecules as catalysts existed earlier, a pivotal moment occurred in the early 1970s with the Hajos–Parrish–Eder–Sauer–Wiechert reaction. unibo.itmdpi.com This intramolecular aldol (B89426) reaction utilized a catalytic amount of L-proline to produce a key steroid intermediate with high enantiomeric purity. unibo.itmdpi.com This discovery demonstrated that a simple, chiral amino acid could facilitate complex, stereoselective C-C bond formation, mimicking the function of large enzymes. illinois.edu

Despite these promising early results, the field of organocatalysis remained relatively dormant for several decades. illinois.edu A renaissance began in the early 2000s when researchers, including Barbas and List, revisited L-proline as a catalyst for intermolecular aldol reactions. illinois.edunumberanalytics.com These studies showed that L-proline could effectively catalyze the reaction between acetone (B3395972) and various aldehydes with high enantioselectivity. illinois.edu The proposed mechanism involves the formation of a chiral enamine intermediate from the reaction of the ketone with proline's secondary amine, which then attacks the aldehyde in a stereocontrolled manner. mdpi.comnumberanalytics.com

This resurgence sparked intense interest and rapid expansion of the field, establishing L-proline as the "simplest enzyme" and a cornerstone of asymmetric organocatalysis. illinois.edu The success of L-proline naturally led to the development and exploration of its derivatives, such as this compound and others. unibo.itmdpi.com These derivatives are designed to fine-tune reactivity, solubility, and steric properties, expanding the scope and efficiency of proline-catalyzed transformations like aldol reactions, Mannich reactions, and Michael additions. unibo.itnumberanalytics.com

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key identifiers and physical properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | benzyl (2S)-pyrrolidine-2-carboxylate | nih.gov |

| CAS Number | 41324-66-7 | nih.gov |

| Molecular Formula | C₁₂H₁₅NO₂ | chemimpex.comnih.gov |

| Molecular Weight | 205.25 g/mol | nih.gov |

| Appearance | White to off-white powder | chemimpex.comchemimpex.com |

| Melting Point | 70-80 °C | evitachem.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water. | evitachem.com |

Note: Properties can vary based on purity and whether the compound is in its free base or salt form (e.g., hydrochloride salt).

Table 2: Key Applications of this compound in Research This table highlights the primary roles of this compound in synthetic chemistry.

| Application Area | Description | Source(s) |

| Chiral Auxiliary | Used to induce stereoselectivity in asymmetric reactions, guiding the formation of specific enantiomers. | evitachem.comchemimpex.com |

| Peptide Synthesis | Serves as a protected building block for incorporating proline residues, especially in the synthesis of cyclic peptides. | chemimpex.comchemimpex.com |

| Pharmaceutical Development | Acts as a precursor for synthesizing bioactive compounds and complex drug molecules due to its chiral nature. | evitachem.comchemimpex.com |

| Protecting Group Chemistry | The benzyl ester protects the carboxylic acid, allowing for selective reactions elsewhere, and can be removed under mild conditions. | vulcanchem.com |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCLBQFBKZQOAF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41324-66-7 | |

| Record name | L-Proline phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41324-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzyl L Prolinate and Its Derivatives

Esterification Approaches to Benzyl (B1604629) L-Prolinate

Direct esterification of L-proline presents a challenge due to the presence of both an acidic carboxylic group and a basic secondary amine. This bifunctional nature can lead to side reactions, such as the formation of diketopiperazine, a cyclic dipeptide dimer. Therefore, effective synthetic strategies often involve the in situ protection of the amino group.

Thionyl Chloride-Mediated Esterification

A highly effective and common method for preparing Benzyl L-prolinate is through the use of thionyl chloride (SOCl₂) in benzyl alcohol. chemicalbook.comresearchgate.net In this reaction, thionyl chloride serves a dual purpose. It reacts with benzyl alcohol to form benzyl chlorosulfite, which is a reactive intermediate. More importantly, it generates hydrogen chloride (HCl) gas in situ, which protonates the secondary amine of L-proline, forming the hydrochloride salt. masterorganicchemistry.com This protection prevents the amine from acting as a nucleophile, thereby inhibiting self-condensation or dimerization. chemicalbook.com

The general procedure involves cooling benzyl alcohol and slowly adding thionyl chloride. L-proline is then added to this mixture. The reaction proceeds at low temperatures initially and is then allowed to warm to room temperature, stirring for an extended period to ensure completion. The product, L-Proline benzyl ester hydrochloride, is typically isolated by precipitation from a non-polar solvent like diethyl ether, followed by filtration. This method is known for its high efficiency, often achieving yields of over 90%. chemicalbook.com

A specific example of this synthesis involves the following steps:

Benzyl alcohol is cooled to 0 °C under a nitrogen atmosphere.

Thionyl chloride is added dropwise.

L-proline is added, and the mixture is stirred at 0 °C for 2 hours.

The reaction is then warmed to room temperature and stirred for 48 hours.

The product is precipitated by pouring the reaction mixture into diethyl ether and crystallizing at -20 °C.

The resulting white solid, L-proline benzyl ester hydrochloride, is collected by filtration. chemicalbook.com

| Parameter | Condition |

| Reactants | L-proline, Benzyl alcohol, Thionyl chloride |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | ~50 hours |

| Product Form | Hydrochloride Salt |

| Reported Yield | 93% |

| Data derived from a representative thionyl chloride-mediated synthesis. chemicalbook.com |

Acid-Catalyzed Esterification Variants

The classic Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, can be adapted for the synthesis of this compound. researchgate.netsciencemadness.org Common catalysts for this reaction include gaseous hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid (p-TsOH). researchgate.netnih.gov The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced during the reaction must be removed. This is typically achieved by azeotropic distillation using a solvent like toluene or benzene. researchgate.netgoogle.com

Similar to the thionyl chloride method, the acidic conditions ensure that the proline's amino group is protonated, thereby preventing side reactions. google.com The process involves refluxing a mixture of L-proline, benzyl alcohol, the acid catalyst, and an azeotroping solvent. The water is continuously removed using a Dean-Stark apparatus, shifting the equilibrium towards the product. researchgate.netgoogle.com

Mitigation of Dimerization via Hydrochloride Salt Formation

The primary challenge in the direct esterification of L-proline is the prevention of intermolecular condensation between two molecules of proline to form L-prolyl-L-proline diketopiperazine. The secondary amine of one proline molecule can act as a nucleophile, attacking the activated carboxyl group of another.

The formation of the hydrochloride salt of the amino group is the most common and effective strategy to circumvent this issue. nih.govgoogle.com By converting the nucleophilic secondary amine into a non-nucleophilic ammonium (B1175870) salt, the pathway to dimerization is effectively blocked. In both the thionyl chloride and acid-catalyzed methods, the acidic medium protonates the amine as the first step, allowing the esterification of the carboxylic acid to proceed without the complication of self-condensation. chemicalbook.comgoogle.com The final product is isolated as the stable L-proline benzyl ester hydrochloride, which can be used directly in subsequent reactions or neutralized to yield the free ester if required. prepchem.com

Novel and Efficient Synthetic Routes for L-Proline Esters

Beyond traditional esterification, novel methods have been developed to synthesize proline esters from different precursors, offering alternative pathways that can be highly efficient.

Transformation from Delta-Hydroxy-L-Norvaline Esters

A novel and highly efficient route to L-proline esters involves the intramolecular cyclization of derivatives of delta-hydroxy-L-norvaline esters. nih.gov In this approach, mesylate or tosylate derivatives of delta-hydroxy-L-norvaline esters undergo a spontaneous cyclization reaction when exposed to an aqueous buffer. This transformation proceeds in near-quantitative yield and provides a simple route to optically active proline esters. nih.gov The reaction involves the activation of the terminal hydroxyl group as a good leaving group (mesylate or tosylate), which is then displaced by the internal amino group to form the characteristic five-membered pyrrolidine (B122466) ring of proline. This method represents a unique and efficient alternative to the direct esterification of proline itself. nih.gov

Synthetic Strategies for Substituted Proline Analogues Utilizing this compound as an Intermediate

This compound serves as a versatile intermediate in the stereoselective synthesis of various substituted proline analogues. Its ester functionality allows for modifications at other positions of the pyrrolidine ring while protecting the carboxylic acid.

Stereoselective Synthesis of α-Substituted Proline Derivatives

The synthesis of α-substituted proline derivatives often leverages the chiral scaffold of a proline ester, such as this compound. One effective strategy involves the stereoselective alkylation of proline derivatives nih.gov. For instance, a highly diastereoselective aldol (B89426) reaction has been reported between an L-proline benzyl ester, which carries an allyl substituent at the 5-position, and (R)-Garner aldehyde. The choice of base was critical for selectivity; using lithium hexamethyldisilazide (LHMDS) resulted in a single product, whereas lithium diisopropylamide (LDA) produced a mixture of four isomers in nearly equal amounts nih.gov.

Another approach involves the electrochemical methoxylation of an N-protected proline methyl ester, followed by substitution with a phenylthio group. This creates a mixture of diastereoisomers that can be separated. Subsequent α-methylation and reductive removal of the phenylthio group can lead to both enantiomers of α-methylproline nih.gov. These examples highlight how the proline core, often in its ester form, directs the stereochemical outcome of reactions at the α-carbon nih.gov.

Synthesis of Enantiomerically Pure δ-Benzylproline Derivatives

The synthesis of enantiomerically pure proline analogues with substitution at the δ-position (C5) has been achieved using strategies that construct the pyrrolidine ring. A notable example is the preparation of the (2S,5R) stereoisomer of 5-benzylproline. rsc.orgresearchgate.net This procedure does not start with proline itself but rather builds the ring system using an enantiopure β-amino acid derived from the homologation of L-phenylalanine rsc.orgresearchgate.net.

Pyrrolidine Ring Construction via Intramolecular Cyclization

The construction of the pyrrolidine ring through intramolecular cyclization is a powerful strategy for accessing substituted proline derivatives. As mentioned in the synthesis of δ-benzylproline, this approach involves forming a 3-oxopyrrolidine intermediate via an intramolecular cyclization reaction rsc.orgresearchgate.net.

Other methods for pyrrolidine ring construction have also been developed. A stereoselective bromine-mediated cyclization has been used to achieve a highly stereoselective synthesis of (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester nih.gov. In a different approach, a novel reaction was developed where mesylates or tosylates of delta-hydroxy-L-norvaline esters undergo spontaneous cyclization when exposed to an aqueous buffer, affording L-proline esters in nearly quantitative yields nih.gov. These methods demonstrate the utility of intramolecular cyclization for creating the core proline structure, often with excellent stereochemical control.

| Strategy | Key Intermediate/Precursor | Product | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Enantiopure β-amino acid from L-phenylalanine | (2S,5R)-5-Benzylproline | Forms a 3-oxopyrrolidine intermediate; high stereoselectivity. | rsc.orgresearchgate.net |

| Bromine-Mediated Cyclization | (S)-α-allyl phenylglycine methyl ester derivative | (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester | High diastereoselectivity via a γ-lactone intermediate. | nih.gov |

| Spontaneous Cyclization | Mesylates/tosylates of δ-hydroxy-L-norvaline esters | L-Proline esters | Near quantitative yield in aqueous buffer. | nih.gov |

Applications in Asymmetric Synthesis and Catalysis

Function as a Chiral Auxiliary

Benzyl (B1604629) L-prolinate serves as an effective chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. vulcanchem.comscholaris.ca The inherent chirality of the L-proline framework provides a defined three-dimensional environment that influences the approach of reagents, leading to the preferential formation of one diastereomer over another. This stereochemical control is crucial in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. chemimpex.com

One notable application is in the asymmetric Diels-Alder reaction, where Benzyl L-prolinate has been used to control the stereochemistry of the resulting cycloadducts. vulcanchem.comscientificlabs.ie The proline moiety directs the dienophile's approach to the diene, resulting in a high degree of facial selectivity. Following the reaction, the chiral auxiliary can be cleaved from the product, yielding the desired chiral molecule and allowing for the recovery of the proline derivative. L-proline derived chiral auxiliaries have also been instrumental in directing diastereoselective lithiation and in the synthesis of chiral ligands for transition metal catalysis, achieving diastereomeric ratios as high as 10:1 in certain N-benzyl substitution reactions. scholaris.ca

Role in Chiral Catalysis Systems

Beyond its role as a stoichiometric chiral auxiliary, this compound and its derivatives are integral components of various chiral catalytic systems, enabling enantioselective transformations with only a catalytic amount of the chiral species.

Proline and its derivatives, including this compound, are cornerstones of organocatalysis, a field that utilizes small organic molecules as catalysts. tandfonline.com These catalysts often operate through the formation of transient enamine or iminium ion intermediates.

In the context of Aldol (B89426) reactions , protonated N'-benzyl-N'-L-prolyl-L-proline hydrazide, a derivative of this compound, has been developed as a highly effective catalyst for the direct asymmetric aldol reaction between aromatic aldehydes and ketones. nih.govrsc.org This catalyst promotes the formation of β-hydroxy carbonyl compounds with high enantioselectivity. The mechanism often involves the formation of an enamine from the ketone and the proline-based catalyst, which then attacks the aldehyde in a stereocontrolled manner. beilstein-journals.org

The Mannich reaction , another fundamental carbon-carbon bond-forming reaction, also benefits from catalysis by proline derivatives. L-proline itself is a well-known promoter for the Mannich reaction. beilstein-journals.org Derivatives of this compound can be employed to catalyze the enantioselective addition of an enolizable carbonyl compound to an imine, yielding chiral β-amino carbonyl compounds. researchgate.net For instance, L-prolinamide derivatives have been shown to catalyze the direct aldol reaction with moderate to good enantioselectivities, with efficiency increasing with the hydrogen-bond donating ability of the amide N-H and the presence of a terminal hydroxyl group. pnas.org

The following table summarizes the performance of some proline-based catalysts in Aldol and Mannich reactions:

| Reaction | Catalyst | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| Aldol | Protonated N'-benzyl-N'-L-prolyl-L-proline hydrazide | Aromatic aldehydes, Ketones | - | High | Good |

| Mannich | L-prolinamide | 4-nitrobenzaldehyde, Acetone (B3395972) | - | up to 46% | - |

| anti-Mannich | MDOs from cinchona alkaloid derivatives and (A)-pyrrolidine-3-carboxylic acid | Aldehydes, Ketones, Ethyl (4-methoxyphenylimino)acetate | up to 99:1 | up to 99% | up to 93% |

A powerful strategy in modern catalysis is the combination of organocatalysis and transition metal catalysis in a synergistic fashion. nih.gov In such systems, the organocatalyst and the metal catalyst activate different components of the reaction, leading to a highly efficient and selective transformation.

A notable example involves a multicomponent catalyst where L-proline is capped on Fe3O4 nanoparticles and loaded with metallic palladium. rsc.orgresearchgate.net This system facilitates the one-pot synthesis of (±)-warfarin from benzyl alcohol. The palladium component is responsible for the in-situ oxidation of benzyl alcohol to the corresponding aldehyde. Subsequently, the L-proline organocatalyst on the nanoparticle surface catalyzes the aldol condensation of this aldehyde with acetone. rsc.orgresearchgate.net This tandem process, where both the metal and the organocatalyst work in concert, showcases the potential of synergistic catalysis. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. tandfonline.com L-proline and its derivatives have proven to be excellent catalysts for a variety of MCRs. tandfonline.comresearchgate.net

For instance, L-proline has been used to catalyze a four-component reaction involving malononitrile, benzaldehydes, elemental sulfur, and 2-phenylacetonitrile (B1602554) to synthesize thiophene (B33073) derivatives. tandfonline.com In another case, the reaction of L-proline, N-benzylisatins, and alkyl propiolates in refluxing chloroform (B151607) unexpectedly yielded eight-membered azocino[1,2-a]benzo[c] chemimpex.comnih.govdiazocines. rsc.org These examples highlight the ability of proline-based catalysts to facilitate the construction of complex heterocyclic scaffolds through MCRs. nih.gov

Stereocontrol and Chirality Transfer Mechanisms

The ability of this compound and its derivatives to control the stereochemical outcome of a reaction is rooted in fundamental principles of chirality transfer and, in some cases, the self-regeneration of stereocenters.

The concept of "Self-Regeneration of Stereocenters" (SRS) is a sophisticated strategy in asymmetric synthesis. ethz.ch This principle involves the temporary conversion of a stereocenter into a trigonal center, followed by a diastereoselective reaction influenced by a temporary chiral element, and subsequent restoration of the stereocenter. ethz.ch While not a direct application of this compound itself as a catalyst, the underlying principles are relevant to the broader context of proline-based asymmetric synthesis. In some syntheses of α-substituted proline derivatives, the original chirality of the proline is used to control the introduction of a new substituent at the α-position, a process that can be viewed through the lens of chirality transfer and regeneration. nih.gov This methodology allows for the alkylation of amino acids with the formation of tertiary carbon centers without the need for an external chiral auxiliary. ethz.ch

C-to-N-to-C Chirality Transfer

A notable application of proline derivatives is in C-to-N-to-C chirality transfer, a strategy for the asymmetric synthesis of α-substituted prolines. researchgate.net This process involves the transfer of stereochemical information from a chiral carbon center to a nitrogen atom and then back to a different carbon center.

In one reported method, a high degree of diastereoselectivity in the N-alkylation of a proline ester was achieved by employing a 2,3-disubstituted benzyl group as the N-substituent. researchgate.net This initial transfer of chirality from the proline ring to the newly formed stereogenic nitrogen center (C→N chirality transfer) is a critical step. researchgate.net Subsequently, a researchgate.net-sigmatropic rearrangement of the resulting ammonium (B1175870) ylide facilitates the final N-to-C chirality transfer, producing α-substituted proline derivatives with high enantiomeric purity. researchgate.net This method highlights an efficient way to construct α-tertiary amine moieties, which are challenging structural motifs found in various natural products. researchgate.net

The success of this strategy often relies on controlling the Curtin-Hammett principle, where the ratio of products is determined by the difference in the free energies of the transition states leading to them, not the relative populations of the ground-state conformers. researchgate.net

Memory of Chirality (MOC)

Memory of Chirality (MOC) is a powerful concept in asymmetric synthesis where a chiral molecule's stereochemical information is retained through a reactive intermediate that is formally achiral. researchgate.netresearchgate.net Proline derivatives have been effectively used in MOC-based strategies to synthesize α-quaternary prolines with high enantiomeric purity. nih.gov

One such strategy involves the intramolecular cyclization of N-Boc-N-ω-bromoalkyl-α-amino acid derivatives. nih.gov In this process, treatment with a strong base like potassium hexamethyldisilazide (KHMDS) generates a transient, conformationally chiral enolate. This enolate, despite lacking a permanent stereocenter at the α-carbon, "remembers" the original chirality. The subsequent intramolecular cyclization proceeds with retention of configuration at the α-carbon, yielding α-quaternary proline derivatives in high enantiomeric excess. nih.gov

Interestingly, the stereochemical outcome can be inverted by changing the reaction conditions. Using lithium amide bases in poorly coordinating solvents can enforce chelation of the carbonyl groups with the lithium cation before deprotonation. This leads to a different transient conformational chirality in the enolate, resulting in the formation of α-quaternary prolines with an inversion of configuration. nih.gov

Enantioselective Transformations

This compound and related proline esters are pivotal in a variety of enantioselective transformations, enabling the synthesis of chiral molecules with a high degree of stereocontrol. chemimpex.com

Diastereoselective Alkylations

The diastereoselective alkylation of proline enolates is a well-established method for synthesizing α-substituted proline derivatives. nih.gov The stereochemical outcome of these reactions is highly dependent on several factors, including the N-protecting group, the alkylating agent, and the specific proline derivative used. nih.gov

For instance, the alkylation of N-Boc protected proline derivatives with allylic halides has been observed to proceed with retention of configuration. nih.gov In contrast, using benzylic halides as the alkylating agent preferentially leads to products with an inversion of configuration. nih.gov When an N-benzoyl group is used, alkylation with benzylic or allylic halides results in inversion of configuration, often with high diastereoselectivity in the case of benzylic halides. nih.gov

These findings underscore the subtle interplay of steric and electronic effects that govern the facial selectivity of the enolate alkylation.

Asymmetric Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful tool for the stereocontrolled synthesis of polysubstituted pyrrolidines. nih.gov L-proline and its esters, including this compound, are frequently used as precursors for generating chiral non-stabilized azomethine ylides. mdpi.com

These cycloaddition reactions can be highly diastereoselective. For example, metalated azomethine ylides derived from the acrylamide (B121943) of proline benzyl ester undergo highly endo-diastereoselective cycloadditions. nih.gov In other cases, chiral oxazolidinones have been shown to undergo regioselective but exo-diastereoselective cycloadditions with azomethine ylides derived from N-benzylidene α-amino acid esters. nih.gov

The generation of the azomethine ylide often occurs in situ from the condensation of an α-amino acid ester with an aldehyde. mdpi.com The resulting dipole can then react with a dipolarophile to form the desired cycloadduct. The stereochemical outcome is influenced by the specific reactants, catalysts, and reaction conditions employed. For instance, the use of LiBr/DBU/THF for ylide generation at low temperatures has been shown to favor exo-adducts, a preference rationalized by chelation between the lithium cation, the N-benzoyl carbonyl group, and the ylide. nih.gov

Furthermore, multicomponent reactions involving isatins, α-amino acids like L-proline, and various dipolarophiles have been developed to synthesize complex spirooxindole derivatives with high diastereoselectivity. mdpi.com

Applications in Peptide and Polymer Chemistry

Building Block for Peptide Synthesis

A significant application of Benzyl (B1604629) L-prolinate is in the construction of cyclic peptides. chemimpex.com Cyclization is a key strategy in medicinal chemistry to transform peptides into more drug-like molecules. mdpi.com The synthesis of cyclic peptides often involves assembling a linear precursor on a solid support, followed by selective deprotection of the N- and C-termini to facilitate intramolecular amide bond formation. google.com Benzyl L-prolinate is incorporated into the linear sequence, and the benzyl ester can be cleaved under specific conditions to liberate the C-terminal carboxylic acid for cyclization. vulcanchem.com This approach is compatible with standard orthogonal protection strategies used in SPPS. google.com The incorporation of proline and its analogs into these cyclic structures is a common tactic to induce specific turns and conformations, which are critical for biological function. chemimpex.comsigmaaldrich.com

The introduction of proline residues via this compound and the subsequent cyclization of the peptide are effective strategies for enhancing both metabolic stability and biological activity. chemimpex.com Linear peptides are often susceptible to rapid degradation by proteases in the body. Cyclization makes the peptide backbone less accessible to these enzymes, thereby increasing the peptide's half-life. mdpi.com Furthermore, constraining the peptide into a cyclic structure reduces its conformational flexibility. sigmaaldrich.com This pre-organization can lock the peptide into its bioactive conformation, leading to improved binding affinity and selectivity for its biological target. chemimpex.com The modification of the C-terminus from a carboxylic acid to other functionalities, which is an inherent part of many synthetic routes involving this compound, can also directly influence the peptide's conformation and bioactivity. nih.gov

The efficiency of peptide synthesis relies heavily on the choice of coupling agent to facilitate amide bond formation. Propanephosphonic acid anhydride (B1165640) (T3P®) has been identified as a highly effective reagent for coupling amino acids, including this compound. researchgate.net T3P® is a mild and efficient dehydrating agent that activates the carboxylic acid component, allowing it to react with the amine component. researchgate.netcore.ac.uk Research has shown that using T3P® in acetonitrile (B52724) can achieve high yields for peptide bond formation with this compound.

A key advantage of T3P® is that it leads to very low levels of racemization, even without the use of additives, ensuring the chiral integrity of the final peptide. thieme-connect.com Additionally, the byproducts of the T3P®-mediated reaction are water-soluble phosphonic acids, which can be easily removed from the reaction mixture through simple aqueous washes, simplifying product purification, a significant benefit in both lab-scale and large-scale synthesis. researchgate.netthieme-connect.com

| Coupling Agent | Solvent | Temperature | Achieved Yield | Reference |

|---|---|---|---|---|

| T3P® (Propylphosphonic anhydride) | Acetonitrile | 40°C | 81% |

In modern Solid-Phase Peptide Synthesis (SPPS), the fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is widely employed for the temporary protection of the α-amino group of amino acids. iris-biotech.denih.gov The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.comdu.ac.in

When incorporating this compound into a peptide sequence using Fmoc-SPPS, the benzyl ester functions as a C-terminal protecting group. This protection scheme is orthogonal, meaning the benzyl group is stable under the basic conditions required to remove the Fmoc group. iris-biotech.deiris-biotech.de The benzyl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin, often using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF). nih.govpeptide.com This orthogonality is crucial as it allows for the selective deprotection of the N-terminus for chain elongation without affecting the C-terminal protection. nih.gov However, a known side reaction in Fmoc-SPPS, particularly when proline is the C-terminal residue, is the formation of diketopiperazine after the deprotection of the second amino acid in the sequence. du.ac.in This intramolecular cyclization cleaves the dipeptide from the resin and can reduce the yield of the desired full-length peptide. du.ac.in

Enzymatic Synthesis of Proline-Containing Peptides

Beyond chemical synthesis, this compound is a valuable substrate in the enzymatic synthesis of proline-containing peptides. researchgate.net Enzymatic methods offer high specificity and operate under mild conditions, often avoiding the need for extensive protecting group strategies and reducing the risk of racemization. nih.gov Proline-specific endopeptidases and aminopeptidases have been explored for their potential to catalyze the formation of peptide bonds. researchgate.netnih.gov

This compound acts as a substrate for prolyl aminopeptidases (PAPs), enzymes that typically cleave the N-terminal prolyl residue from peptides. researchgate.net Through protein engineering, the hydrolytic activity of these enzymes can be altered to favor synthesis (aminolysis). researchgate.net

In one study, a variant of prolyl aminopeptidase (B13392206) from Streptomyces thermoluteus subsp. fuscus NBRC14270, where the catalytic serine was replaced by cysteine (scPAP14270), was investigated. researchgate.net This engineered enzyme utilized proline benzyl ester as a substrate to catalyze the synthesis of proline-containing peptides. researchgate.net Under alkaline conditions (pH 8.5), the reaction produced a polymer of proline benzyl ester and the cyclic dipeptide, cyclo[Pro-Pro]. researchgate.net The study found that dipeptide synthesis was favored in weakly acidic environments, while polymerization and cyclization were more prominent under alkaline conditions. researchgate.net These findings highlight the potential of using engineered PAPs with substrates like this compound for the controlled synthesis of specific proline-containing peptide structures. researchgate.net

| Parameter | Condition/Observation |

|---|---|

| Enzyme | scPAP14270 (Ser144Cys variant of Prolyl Aminopeptidase from S. thermoluteus) |

| Substrate | Proline benzyl ester (Pro-OBzl) |

| Optimal pH for Polymerization/Cyclization | Alkaline (e.g., pH 8.5) |

| Optimal pH for Dipeptide Synthesis | Weakly acidic |

| Products at pH 8.5 | Polymer of proline benzyl ester, cyclo[Pro-Pro] |

Biocatalytic Approaches for Protected Amino Acid Building Blocks

The synthesis of protected amino acid building blocks, such as α-benzyl L-glutamate, a related compound to this compound, is a critical step in peptide chemistry. Traditional chemical methods for achieving selective protection can be complex and inefficient. Biocatalytic approaches, utilizing the high selectivity of enzymes, offer a promising and sustainable alternative. Research has explored several enzymatic strategies for the synthesis of such building blocks. researchgate.net

Four distinct biocatalytic routes have been investigated for producing α-benzyl L-glutamate, leveraging different types of hydrolase enzymes. researchgate.net These approaches include:

Selective Esterification: The protease Alcalase was used to catalyze the mono-benzylesterification of N-Boc L-glutamic acid, achieving a yield of 81%. researchgate.net

Selective Ester Hydrolysis: The hydrolysis of the γ-ester from α,γ-dibenzyl L-glutamate. researchgate.net

Selective Amide Hydrolysis: The hydrolysis of the amide group from α-benzyl L-glutamine. researchgate.net

Selective Lactam Hydrolysis: The ring-opening hydrolysis of alpha-benzyl L-pyroglutamate, which yielded the desired product at 71%. researchgate.net

These methods highlight the potential of enzymes to differentiate between chemically similar functional groups (α- and γ-carboxylic acids) within the same molecule, a significant challenge for conventional chemistry. researchgate.net

Table 1: Investigated Biocatalytic Routes to α-Benzyl L-glutamate

| Route | Substrate | Enzyme Type | Key Enzyme(s) | Yield (%) |

|---|---|---|---|---|

| Selective Esterification | N-Boc L-glutamic acid | Protease | Alcalase | 81 |

| γ-Selective Ester Hydrolysis | α,γ-Dibenzyl L-glutamate | Hydrolase | - | - |

| Selective Amide Hydrolysis | α-Benzyl L-glutamine | Hydrolase | - | - |

| Selective Lactam Hydrolysis | alpha-Benzyl L-pyroglutamate | Hydrolase | - | 71 |

Data sourced from research on biocatalytic routes for α-benzyl L-glutamate synthesis. researchgate.net

Integration into Polypeptide and Polymer Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of advanced polymers. chemimpex.com Their unique structural features, particularly the constrained pyrrolidine (B122466) ring, are exploited to control the architecture and properties of the resulting macromolecules. This includes the synthesis of polymers with ordered stereochemistry, well-defined block copolymers, and systems capable of complex self-assembly. uva.nlnih.govpku.edu.cn

Design and Synthesis of Stereoregular Polymers

The synthesis of stereoregular polymers—polymers with a regular, repeating arrangement of stereocenters along the chain—is a significant goal in polymer chemistry as it leads to materials with highly ordered structures and unique properties. This compound derivatives have been successfully employed as chiral ligands in metal-mediated catalysis to produce such polymers. uva.nlru.nl

Specifically, rhodium (Rh) and iridium (Ir) complexes containing N-benzyl-L-prolinate ligands have been developed as effective catalyst precursors for the stereoselective polymerization of carbenes from diazoacetates. uva.nlru.nl This process yields high molecular weight poly(alkyl 2-ylideneacetate)s. ru.nl The use of these chiral catalysts results in polymers with sharp NMR resonances, which is indicative of a highly stereoregular structure, a significant improvement over polymers produced with other catalysts that appear atactic. uva.nl Research has shown that [(N-benzyl-L-prolinate)IrI(1,5-cyclooctadiene)] is one such effective catalyst. rsc.org These rhodium-based catalysts can produce high molecular mass (up to 190 kDa) poly(alkyl 2-ylideneacetate)s as white solids, a stark contrast to the viscous oils typically obtained from other methods. ru.nl

Table 2: Catalysts for Stereoregular Polymer Synthesis

| Catalyst Precursor | Monomer | Resulting Polymer | Key Feature |

|---|---|---|---|

| [(N-benzyl-L-prolinate)RhI(cod)] | Ethyl diazoacetate | Poly(ethyl 2-ylideneacetate) | High molecular weight, stereoregular |

| [(N-benzyl-L-prolinate)IrI(cod)] | Ethyl diazoacetate | Poly(ethyl 2-ylideneacetate) | Isostructural to Rh analogue |

| [(L-prolinate)RhI(Me2cod)] | Diazo esters | Syndiotactic carbon-chain polymers | Highest reported molecular weights |

cod = 1,5-cyclooctadiene. Data sourced from studies on Rh-mediated stereoselective polymerization. uva.nlru.nlacs.org

Formation of Well-Defined Homopolymers and Copolymers

The synthesis of well-defined homo- and copolymers of L-proline has historically been challenging due to the difficulty in purifying the L-proline N-carboxy anhydride (NCA) monomer and issues with initiating its polymerization. nih.govacs.org However, methods using a Boc-protected L-proline have enabled the synthesis of highly pure L-proline NCA. nih.govacs.org

This breakthrough has allowed for the creation of the first well-defined poly(L-proline) (PLP) homopolymers, as well as various block copolymers and hybrids with high molecular and compositional homogeneity. nih.govacs.org These include diblock copolypeptides such as poly(γ-benzyl-L-glutamate)-b-poly(L-proline) and poly(Boc-L-lysine)-b-poly(L-proline). nih.govacs.org The conformation of such copolymers has been studied in various organic solvents, revealing that the incorporation of proline residues, which can adopt either cis or trans configurations, influences the helical structure of the adjacent poly(γ-benzyl-L-glutamate) block. oup.com For instance, in m-cresol, proline residues disrupt the right-handed-α-helical conformation of the glutamate (B1630785) residues. oup.com

Table 3: Examples of Well-Defined L-Proline-Containing Polymers

| Polymer Type | Example | Synthesis Method | Key Finding |

|---|---|---|---|

| Homopolymer | Poly(L-proline) (PLP) | NCA Polymerization | First synthesis of well-defined PLP |

| Diblock Copolypeptide | Poly(γ-benzyl-L-glutamate)-b-poly(L-proline) | NCA Polymerization | High molecular and compositional homogeneity |

| Diblock Copolypeptide | Poly(Boc-L-lysine)-b-poly(L-proline) | NCA Polymerization | High molecular and compositional homogeneity |

| Hybrid Polymer | Poly(ethylene oxide)-b-poly(L-proline) | NCA Polymerization | Well-defined hybrid structure |

Data sourced from research on the synthesis of well-defined poly(L-proline) and its copolymers. nih.govacs.org

Exploration of Self-Assembly and Dynamics in Polymeric Systems

Polymers incorporating this compound or its parent amino acid, L-proline, exhibit complex self-assembly behaviors and dynamics due to the unique conformational rigidity of the proline ring. acs.orgmdpi.com The interplay between different polymer blocks in copolymers leads to the formation of hierarchical, nanostructured morphologies. pku.edu.cnacs.org

For example, high-molecular-weight diblock copolypeptides of poly(γ-benzyl-L-glutamate)-b-poly(O-benzyl-L-hydroxyproline) (PBLG-b-PBLHyP) self-assemble into zig-zag lamellar structures. pku.edu.cnacs.org This morphology arises from the frustration at the interface between the two different helical blocks (α-helix for PBLG and polyproline helix for PBLHyP) and their mismatched packing periodicities. acs.org This leads to an unusually large periodicity in the self-assembled structure. pku.edu.cn

Furthermore, a technique known as polymerization-induced self-assembly (PISA) has been used to create poly(L-proline)-stabilized polypeptide nanostructures. acs.orgscienceopen.com In this one-pot process, the sequential polymerization of L-proline NCA followed by another NCA, like benzyl-L-glutamate (BLG), in an aqueous medium leads to the spontaneous formation of nanoparticles. acs.orgscienceopen.com The resulting amphiphilic block copolymer assembles into morphologies such as worm-like micelles and spheres, with the hydrophobic PBLG block forming the core. acs.orgscienceopen.com The study of the dynamics of such polymeric systems, using techniques like Dielectric Spectroscopy and NMR, provides insight into the stability and motion of the peptide secondary structures within these self-assembled domains. acs.orgiupac.org

Table 4: Self-Assembly in Proline-Containing Polymeric Systems

| Polymeric System | Self-Assembled Structure | Driving Force | Characterization Technique(s) |

|---|---|---|---|

| PBLG-b-PBLHyP Diblock Copolymers | Zig-zag lamellae | Mismatch in packing periodicities of two helical blocks | - |

| Poly(L-proline)-b-PBLG Copolymers | Worm-like micelles, spheres | Polymerization-Induced Self-Assembly (PISA) | DLS, TEM, SAXS |

| PBLG-b-Polyalanine Diblock Copolymers | Nanophase separation | Unfavorable enthalpic interactions | X-rays, NMR, Dielectric Spectroscopy |

| Styrene/L-proline Copolymers | Micellar assemblies | Self-assembly of amphiphilic copolymers | DLS, TEM, SEM |

PBLG = Poly(γ-benzyl-L-glutamate); PBLHyP = Poly(O-benzyl-L-hydroxyproline). Data sourced from studies on polymer self-assembly and dynamics. pku.edu.cnacs.orgacs.orgacs.orgnih.gov

Derivatization and Functionalization Studies of Benzyl L Prolinate

Benzyl (B1604629) L-prolinate serves as a versatile building block in organic synthesis, lending itself to a variety of chemical modifications. Research has focused on its derivatization and functionalization to create novel molecules with potential applications in medicinal chemistry and materials science. These studies primarily explore modifications at the proline nitrogen, functionalization of the pyrrolidine (B122466) ring itself, and the use of the compound as a scaffold for constructing more complex heterocyclic systems.

Advanced Spectroscopic Characterization and Analytical Methodologies

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of Benzyl (B1604629) L-prolinate, offering detailed information about its chemical environment.

NMR spectroscopy is a powerful tool for determining the molecular structure of Benzyl L-prolinate.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound hydrochloride in CDCl₃ displays characteristic signals corresponding to its different protons. A multiplet observed in the range of δ 7.41-7.21 ppm is attributed to the five aromatic protons of the benzyl group. chemicalbook.com The two benzylic protons appear as a singlet at δ 5.16 ppm. chemicalbook.com The proton on the α-carbon of the proline ring (Cα-H) resonates as a doublet of doublets at δ 3.80 ppm. chemicalbook.com The protons on the delta-carbon of the pyrrolidine (B122466) ring (δ-CH₂) show multiplets between δ 3.15-2.82 ppm, while the remaining methylene (B1212753) protons of the proline ring appear as multiplets between δ 2.42-1.62 ppm. chemicalbook.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound hydrochloride in CDCl₃, the carbonyl carbon of the ester group appears at δ 175.5 ppm. The aromatic carbons of the benzyl group show signals at δ 136.0, 128.8, 128.5, and 128.3 ppm. chemicalbook.com The benzylic carbon (O-CH₂) is observed at δ 66.9 ppm. chemicalbook.com The α-carbon of the proline ring resonates at δ 59.9 ppm, while the other ring carbons appear at δ 47.2, 30.4, and 25.6 ppm. chemicalbook.com Conformation-dependent ¹³C chemical shifts are a known phenomenon and can be used to distinguish between different helical and sheet forms in proline-containing polymers. researchgate.net

¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atom in the pyrrolidine ring. Studies on related dipeptides have utilized ¹⁵N NMR to understand the chemical shifts in different solvation environments. nih.gov

Below is a table summarizing the characteristic NMR spectral data for this compound hydrochloride.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.41-7.21 | m | 5H, Phenyl |

| Benzylic Protons | 5.16 | s | 2H, -OCH₂- |

| α-Proton | 3.80 | dd | 1H, NCH |

| δ-Methylene Protons | 3.15-2.82 | m | 2H, -NCH₂- |

| β, γ-Methylene Protons | 2.42-1.62 | m | 4H, -CH₂CH₂- |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 175.5 | C=O |

| Aromatic Carbons | 136.0, 128.8, 128.5, 128.3 | Phenyl |

| Benzylic Carbon | 66.9 | -OCH₂- |

| α-Carbon | 59.9 | NCH |

| δ-Carbon | 47.2 | -NCH₂- |

| β, γ-Carbons | 30.4, 25.6 | -CH₂CH₂- |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum of this compound hydrochloride shows characteristic absorption bands. A strong band around 1740-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The N-H stretching vibrations of the secondary amine hydrochloride can be observed in the region of 2400-2800 cm⁻¹. The aromatic C-H stretching of the benzyl group typically appears above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidine ring is found below 3000 cm⁻¹. chemicalbook.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. Studies on proline and its derivatives have utilized Raman spectroscopy to investigate vibrational modes and conformational changes. iicb.res.inmanipuruniv.ac.in For instance, the C=O stretching mode and other skeletal vibrations can be clearly identified, aiding in the structural analysis.

UV and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of this compound.

UV Spectroscopy : The UV spectrum of this compound is dominated by the absorption of the benzyl group. The π-π* transitions of the aromatic ring typically result in absorption bands in the ultraviolet region, around 250-270 nm. The conformation of proline oligomers has been investigated using UV absorption spectroscopy. iucr.org

Fluorescence Spectroscopy : While this compound itself is not strongly fluorescent, derivatization with a fluorophore can enable fluorescence-based sensing applications. For example, calix researchgate.netpyrrole cavitands functionalized with a naphthalamine fluorophore have been used as fluorescent sensors for L-proline. rsc.org

Crystallographic Analysis for Conformation and Supramolecular Architecture

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of crystalline solids. While a specific crystal structure for this compound was not found in the provided search results, studies on closely related proline derivatives provide significant insights. For instance, the crystal structure of N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-L-proline has been determined, revealing an orthorhombic space group P2₁2₁2₁. researchgate.net Similarly, the crystal structure of t-butyloxycarbonyltetra-L-proline benzyl ester monohydrate was found to be monoclinic with the space group C2. iucr.org These studies confirm the stereochemistry and reveal details of the crystal packing. iucr.orgresearchgate.net

The conformation of the pyrrolidine ring is a key structural feature of proline and its derivatives. The five-membered ring is not planar and typically adopts one of two major puckered conformations: Cγ-endo (DOWN) or Cγ-exo (UP). researchgate.net In the Cγ-endo conformation, the Cγ atom and the carbonyl group are on the same side of the plane formed by the other ring atoms, whereas in the Cγ-exo conformation, they are on opposite sides. researchgate.netscispace.com The specific conformation adopted in the crystalline state is influenced by substituent effects and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.netmdpi.com For example, in the crystal structure of N-benzyl-L-proline, the pyrrolidine ring adopts a Cγ-endo conformation. researchgate.net The analysis of these conformations is crucial for understanding the structural basis of the chemical and biological properties of proline-containing molecules.

Chromatographic Methods for Enantiomeric Purity Assessment of this compound.nih.govsigmaaldrich.com

The determination of enantiomeric purity is a critical aspect of the analysis of chiral compounds like this compound. Chromatographic techniques are particularly well-suited for this purpose, offering high-resolution separation of enantiomers.

Chiral Column Gas Chromatography (GC)

Chiral column gas chromatography (GC) is a powerful technique for the enantiomeric purity determination of volatile compounds. For the analysis of this compound, which is an amino acid ester, derivatization is often necessary to improve its volatility and chromatographic behavior. sigmaaldrich.com

A common approach involves a two-step derivatization process: methylation followed by acetylation. sigmaaldrich.com This procedure replaces the active hydrogens in the molecule, leading to better peak shape and enhanced volatility, which in turn results in shorter retention times. sigmaaldrich.com It has been demonstrated that this derivatization process does not cause racemization, ensuring the integrity of the chiral analysis. sigmaaldrich.com

An Astec CHIRALDEX® G-TA column, which utilizes a trifluoroacetyl derivatized cyclodextrin (B1172386) as the chiral stationary phase, has been successfully employed for the separation of derivatized D- and L-proline enantiomers. sigmaaldrich.com Interestingly, the choice of acetylating reagent can lead to an elution order reversal of the enantiomers, a phenomenon known as enantioreversal. For instance, using acetic anhydride (B1165640) versus trifluoroacetic anhydride can switch the elution order of the D and L enantiomers. sigmaaldrich.com Trifluoroacetic anhydride also tends to produce more volatile derivatives, leading to a shorter analysis time. sigmaaldrich.com

Table 1: GC Derivatization and Analysis of Proline Enantiomers sigmaaldrich.com

| Step | Reagent | Conditions | Purpose |

|---|---|---|---|

| Methylation | 3 N methanolic HCl | Heat at 100 °C for 30 minutes. | Esterification of the carboxyl group. |

| Acetylation | Acetic anhydride or Trifluoroacetic anhydride (TFAA) in methylene chloride | Heat at 60 °C for 20 minutes. | Protection of the amino group. |

| GC Analysis | Astec CHIRALDEX® G-TA column | - | Enantiomeric separation. |

This interactive table summarizes the two-step derivatization process used for the chiral GC analysis of proline enantiomers. sigmaaldrich.com

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is another effective method for assessing the enantiomeric purity of proline derivatives. Polysaccharide-based chiral stationary phases, such as those found in Chiralpak columns, are frequently used for these separations. researchgate.net

For proline derivatives containing a benzyl ester, the chiral recognition mechanism is thought to involve inclusion, steric effects, and potentially pi-pi interactions, as the resolution is less affected by changes in the mobile phase's ethanol (B145695) content compared to derivatives with carboxyl or hydroxyl groups. researchgate.net

A specific NP-HPLC method for the enantiomeric separation of proline involves derivatization with a fluorescent reagent due to proline's lack of a strong chromophore. researchgate.net This derivatization enhances UV detectability. researchgate.net

Table 2: NP-HPLC Conditions for Derivatized Proline Enantiomers researchgate.netimpactfactor.org

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK-IA (250 x 4.6 mm) 5 µm |

| Mobile Phase | 0.1% Trifluoroacetic acid (TFA) in ethanol |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detector Wavelength | 464 nm |

This interactive table details the chromatographic conditions for the NP-HPLC analysis of derivatized proline enantiomers. researchgate.netimpactfactor.org

Derivatization Strategies for Chiral Analysis (e.g., NBD-Cl, FMOC-L-Ala-NCA)

Derivatization is a key strategy in the chiral analysis of amino acids like proline, especially for HPLC, to introduce a chromophore or fluorophore for enhanced detection and to create diastereomers that can be separated on achiral columns. researchgate.netoup.com

NBD-Cl (4-Chloro-7-nitrobenzofurazan)

Due to the absence of a suitable chromophore in proline, derivatization with a fluorescent reagent like NBD-Cl is employed to make it detectable by UV-Vis or fluorescence detectors. researchgate.netresearchgate.net The reaction between NBD-Cl and proline creates a derivative that can be detected at approximately 464 nm. researchgate.netimpactfactor.org This derivatization allows for the enantiomeric separation of D- and L-proline using NP-HPLC. researchgate.net The derivatization is typically carried out by heating the amino acid with NBD-Cl in a suitable solvent like ethanol. impactfactor.org

FMOC-L-Ala-NCA (N-Fluorenylmethoxycarbonyl-L-alanyl N-Carboxyanhydride)

Another approach involves the use of a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. FMOC-L-Ala-NCA is a highly effective reagent for this purpose. oup.com It reacts rapidly with amino acids in a slightly basic medium to form diastereomeric dipeptides. oup.com This method is particularly useful for monitoring racemization during peptide synthesis. oup.com The resulting FMOC-L-Ala-D,L-amino acid diastereomers can be separated by reversed-phase HPLC. oup.com

The precision of the derivatization is crucial, and optimized conditions, such as using a 0.5M borate (B1201080) buffer, have been shown to yield high reproducibility. oup.com It has been confirmed that this derivatization method does not introduce undesirable kinetic effects when analyzing a mixture of enantiomers. oup.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely applied to predict geometries, reaction energies, and spectroscopic properties.

DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely route a reaction will follow and identify the rate-determining step.

For proline-based systems, DFT has been successfully used to understand catalytic cycles. For instance, studies on L-proline-catalyzed reactions, such as transamidations and aldol (B89426) reactions, reveal its role as a bifunctional catalyst. researchgate.netbiorxiv.org DFT calculations show that L-proline can activate substrates through the formation of an enamine intermediate, with its carboxylic acid group often participating in proton transfer to stabilize transition states. researchgate.netbiorxiv.orgacs.org In a theoretical investigation of the transamidation between carboxamides and benzylamine (B48309) catalyzed by L-proline, DFT calculations at the M06/SMD/6-311+G(2d,p)//M06/6-31+G(d,p) level predicted a stepwise mechanism where the hydrolysis step was rate-determining, with a calculated energy barrier of 26.0 kcal/mol. researchgate.netacs.org Such studies provide a mechanistic rationale that is crucial for optimizing reaction conditions and designing more efficient catalysts.

DFT is frequently employed to analyze the electronic properties of molecules, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). Furthermore, it is a powerful tool for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common DFT-based approach for calculating the magnetic shielding tensors of nuclei, which are then converted into chemical shifts. dokumen.pub

These theoretical predictions are highly valuable for interpreting experimental NMR spectra and confirming molecular structures. For L-proline and its derivatives, DFT calculations have shown a strong correlation between theoretical and experimental ¹H and ¹³C NMR chemical shifts. dokumen.pubchemscene.com Studies on various organic molecules have benchmarked different DFT functionals, finding that methods like B3LYP and MP2, when paired with appropriate basis sets (e.g., 6-311++G(d,p)), can yield chemical shift values with high accuracy relative to experimental data. dokumen.pubcdnsciencepub.comrsc.org This predictive power is essential for the structural elucidation of complex molecules where spectral assignment may be ambiguous.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of proline derivatives are intrinsically linked to the conformation of the five-membered pyrrolidine (B122466) ring. This ring is not planar and exists in various puckered conformations, most commonly described as "Cγ-endo" (DOWN) and "Cγ-exo" (UP), where the Cγ atom is displaced on the same or opposite side of the ring relative to the carboxyl group, respectively. researchgate.net These puckers can be further refined into envelope (E) or twist (T) forms.

Computational methods are used to perform conformational analysis by systematically exploring the potential energy surface (PES) of the molecule. This involves calculating the energy for different arrangements of atoms, particularly by rotating around single bonds, to identify stable low-energy conformers and the energy barriers between them. For L-proline and its derivatives, a combination of NMR spectroscopy and DFT calculations has been used to determine the geometries and relative populations of these conformers in solution.

For the related compound N-benzyl-L-proline, a combined crystallographic and DFT study revealed that the pyrrolidine ring adopts a Cγ-endo (DOWN) envelope conformation in the solid state. researchgate.net Mapping the PES helps to understand the molecule's flexibility and the conformational prerequisites for its interaction with other molecules, such as enzymes or receptors.

Intermolecular Interactions and Supramolecular Synthons

In the solid state, molecules arrange themselves into a crystal lattice through a network of non-covalent interactions. Understanding this crystal packing is crucial for controlling the physical properties of materials. A "supramolecular synthon" is a well-defined and robust structural unit formed by specific and predictable intermolecular interactions.

Computational studies on N-benzyl-L-proline have given significant insight into its supramolecular topology. researchgate.net These studies highlight the importance of hydrogen bonds, such as N—H⋯O and C—H⋯O, in forming the crystal structure. researchgate.net The characterization of these synthons is valuable for crystal engineering and in the design of new materials with desired properties. researchgate.net

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific regions of close intermolecular contacts, which appear as red spots.

Table 1: Percentage Contribution of Intermolecular Contacts for N-benzyl-L-proline from Hirshfeld Surface Analysis

| Contact Type | Molecule 1 (%) | Molecule 2 (%) |

|---|---|---|

| H···H | 54.7 | 55.4 |

| O···H/H···O | 23.3 | 22.7 |

| C···H/H···C | 21.8 | 21.8 |

| N···H/H···N | 0.2 | 0.1 |

Data derived from a study on N-benzyl-L-proline, a structural isomer of Benzyl (B1604629) L-prolinate. The two independent molecules in the asymmetric unit show very similar interaction patterns. researchgate.net

This quantitative breakdown reveals the dominance of H···H, O···H, and C···H contacts in stabilizing the crystal structure, a common feature in many organic molecules. researchgate.net

To further understand the energetics of crystal packing, energy framework analysis can be performed. This method, often used in conjunction with Hirshfeld surface analysis, calculates the interaction energies between a central molecule and its neighbors within a defined cluster. The resulting energies (electrostatic, polarization, dispersion, and repulsion) are used to construct graphical frameworks that visualize the strongest interaction pathways within the crystal.

In the study of N-benzyl-L-proline, energy framework analysis showed that the supramolecular structure is primarily stabilized by dispersion forces, with electrostatic interactions also playing a significant role. researchgate.net The framework diagrams illustrate how molecules are linked into a stable 3D architecture, providing a quantitative basis for the observed crystal packing. This method gives considerable insight into the supramolecular topology and the forces governing it. researchgate.net

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbital Analysis)

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior and chemical reactivity of a compound. Analyses such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis offer deep insights into electron distribution, charge transfer, and bonding interactions.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals of a wave function into a localized Lewis-like structure of bonds, lone pairs, and antibonding orbitals. hud.ac.uk This method quantifies intramolecular interactions, such as hyperconjugation, by evaluating the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.dewisc.edu

In the context of Benzyl L-prolinate, key stabilizing interactions would be expected to involve the delocalization of electron density from the nitrogen lone pair (n_N) into the antibonding orbitals (σ) of adjacent C-C and C-H bonds within the pyrrolidine ring. Another significant interaction would be the delocalization from the oxygen lone pairs of the ester group into the antibonding orbital of the carbonyl bond (n_O -> π_C=O), which contributes to the stability of the ester functionality. Studies on proline mimetics have utilized NBO analysis to understand the conformational preferences around the amide bond by quantifying n→π* interactions. acs.org A similar approach for this compound would illuminate the electronic factors governing its three-dimensional structure.

A theoretical study on para-substituted O-nitrosyl carboxylate compounds highlights how NBO analysis can identify specific donor-acceptor interactions responsible for bond weaknesses or strengths. researchgate.net For example, the delocalization of an oxygen lone pair into an adjacent antibonding orbital (n_O -> σ*_O-N) was found to be a key factor in the molecule's structure. researchgate.net

| Analysis Type | Predicted Key Features for this compound | Basis from Related Compounds |

| HOMO Localization | Pyrrolidine nitrogen lone pair, Benzyl group π-system | Electron-rich regions act as electron donors. nih.gov |

| LUMO Localization | Ester carbonyl group (C=O) | Electron-deficient regions act as electron acceptors. acs.org |

| NBO Interactions | n_N -> σ* (C-C, C-H), n_O -> π* (C=O) | These are common stabilizing hyperconjugative interactions in similar structures. acs.org |

In silico Molecular Modeling and Docking Studies

In silico molecular modeling and docking are computational techniques used to predict how a ligand (like this compound) might bind to a macromolecular target, such as a protein or enzyme. These studies are crucial in drug discovery and materials science for predicting biological activity and interaction mechanisms.

While specific docking studies featuring this compound as the primary ligand are not prominent in the literature, research on analogous structures demonstrates the utility of these methods for this class of compounds. Proline and its derivatives are well-known for their unique structural roles and have been investigated as organocatalysts and inhibitors of various enzymes. researchgate.netnih.gov

For example, a study on a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which share the core pyrrolidine and benzyl ester features, used molecular docking to investigate their potential as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net The in silico analysis predicted the binding modes of these compounds within the enzyme's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts that could contribute to their inhibitory activity. researchgate.net

Similarly, computational modeling has been extensively used to understand the conformational behavior of proline esters, which is critical for their function as organocatalysts. Theoretical studies on proline methyl ester, for instance, have identified multiple stable conformers due to ring puckering and the orientation of the ester group. rsc.orgresearchgate.net This conformational landscape is essential information for subsequent docking studies, as the ligand's shape dictates its ability to fit into a binding site.

The general workflow for such a study involving this compound would include:

Homology Modeling: If the 3D structure of the target protein is unknown, a model is built based on the sequence similarity to proteins with known structures.

Ligand Preparation: The 3D structure of this compound is generated and optimized to find its lowest energy conformation.

Molecular Docking: A docking algorithm places the ligand into the active site of the target protein in various orientations and conformations, scoring each pose based on factors like intermolecular forces and geometric complementarity.

Binding Analysis: The best-scoring poses are analyzed to identify specific interactions (e.g., hydrogen bonds, π-π stacking with aromatic residues, hydrophobic interactions) between this compound and the protein's amino acid residues.

Such studies on related pyrrolidine derivatives have successfully predicted their potential as enzyme inhibitors, highlighting the value of in silico methods for guiding the synthesis and testing of new therapeutic agents. researchgate.netvulcanchem.com

| Compound Class | Target | Key Findings from Docking | Reference |

| Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates | Acetylcholinesterase (AChE) | Prediction of binding modes and potential anti-Alzheimer's activity based on docking scores. | researchgate.net |

| (R)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid | Matrix Metalloproteinase-9 (MMP-9) | Carboxylic acid group chelates metal ions in the active site. | vulcanchem.com |

| Densely Substituted Proline Esters | N/A (Organocatalysis) | Computational methods used to study the influence of substituents on diastereoselectivity in aldol reactions. | researchgate.net |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems Utilizing Benzyl (B1604629) L-Prolinate Scaffolds

The rigid, chiral structure of the proline ring is fundamental to its success in organocatalysis. Benzyl L-prolinate and its derivatives are at the forefront of developing more sophisticated and efficient catalytic systems. Research is expanding from simple proline-catalyzed reactions to complex, multifunctional catalysts where the benzyl group plays a key role.

One promising area is the creation of bifunctional catalysts. For instance, protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide has been developed as a highly effective catalyst for asymmetric direct aldol (B89426) reactions between aromatic aldehydes and ketones. nih.gov This catalyst demonstrates how modifying the proline structure, in this case by creating a prolinamide derivative with a benzyl group, can lead to high enantioselectivity. nih.govresearchgate.net Computational and experimental studies on similar prolinamides suggest that dual hydrogen bonding activation of the electrophile by the catalyst is a key feature of their high stereoselectivity. researchgate.net

Another avenue of research involves integrating this compound derivatives into metallic and nanoparticle-based catalytic systems.

Metal Complexes: Nickel(II) complexes incorporating a Schiff base derived from N-benzyl proline have been successfully used in Glaser coupling reactions to synthesize novel α-amino acids with excellent enantioselectivity (>99% ee). researchgate.net Similarly, water-soluble catalysts like bis[(L)prolinate-N,O]Zn have proven effective and recyclable for various organic transformations, including Mannich reactions and aldol additions. researchgate.net

Nanocomposites: A multicomponent catalyst consisting of palladium loaded onto L-proline-capped Fe3O4 nanoparticles (Fe3O4@L-proline/Pd NCs) demonstrates the synergistic action of an organocatalyst and a transition metal. rsc.org This system facilitates the one-pot tandem synthesis of (±)-warfarin from benzyl alcohol, where the proline component catalyzes the aldol condensation step. rsc.org

Future work will likely focus on designing even more complex, "enzyme-like" macrocyclic catalysts that feature preorganized binding sites for enhanced substrate specificity and reactivity. researchgate.net The benzyl group in these scaffolds can be modified to fine-tune solubility, stability, and electronic properties, thereby expanding the catalytic scope.

| Catalyst Type | Specific Example | Application | Key Findings/Advantages | Reference |

|---|---|---|---|---|